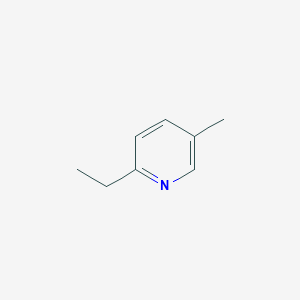
2-Ethyl-5-methylpyridine
Cat. No. B175595
Key on ui cas rn:
18113-81-0
M. Wt: 121.18 g/mol
InChI Key: COHDGTRFTKHYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06111113
Procedure details


When the process of the present invention is performed in the form of a fixed bed, the catalyst of the present invention is packed in a reactor and heated to a reaction temperature. Then, the mixture of methacrolein, methyl ethyl ketone, ammonia and optionally an inert gas is supplied in the reactor to proceed the gas phase catalytic reaction while maintaining the suitable reaction temperature. Thus, a reaction product gas containing 2,3,5-collidine and 2-ethyl-5-methylpyridine is obtained.




Identifiers


|
REACTION_CXSMILES
|
O=[CH:2][C:3](=[CH2:5])[CH3:4].N.[N:7]1C=C(C)[CH:10]=[C:9](C)[C:8]=1[CH3:15]>C(C(C)=O)C>[CH2:9]([C:8]1[CH:15]=[CH:5][C:3]([CH3:4])=[CH:2][N:7]=1)[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(C)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C(=CC(=C1)C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst of the present invention is packed in a reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to a reaction temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the gas phase catalytic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the suitable reaction temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=NC=C(C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
